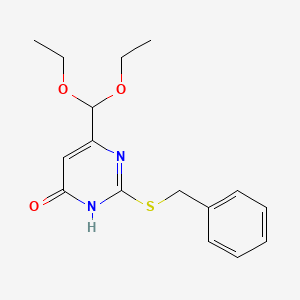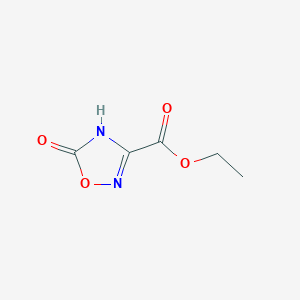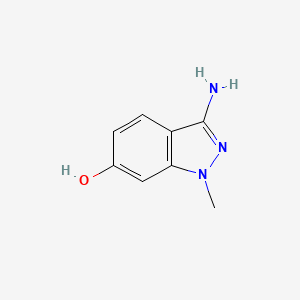![molecular formula C8H8N4O3 B1384514 2-{4-氧代-1H,4H,5H-吡唑并[3,4-d]嘧啶-1-基}乙酸甲酯 CAS No. 1311316-89-8](/img/structure/B1384514.png)
2-{4-氧代-1H,4H,5H-吡唑并[3,4-d]嘧啶-1-基}乙酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate” is a chemical compound with the molecular formula C8H8N4O3 . It is a derivative of pyrazolo[3,4-d]pyrimidine , a class of compounds that have been studied for their potential as CDK2 inhibitors .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including “methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate”, involves a series of chemical reactions . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core . Further analysis of the molecular structure would require more specific information or resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate” are not detailed in the available resources. The compound has a molecular weight of 208.18 .科学研究应用
抗癌和抗炎应用
Rahmouni 等人(2016 年)进行的一项研究合成了一个新的吡唑并嘧啶衍生物系列,包括类似于 2-{4-氧代-1H,4H,5H-吡唑并[3,4-d]嘧啶-1-基}乙酸甲酯的化合物。筛选了这些化合物的对癌细胞系(HCT-116 和 MCF-7)的细胞毒活性,以及对 5-脂氧合酶(一种参与炎症的酶)的抑制作用。该研究提供了对这些化合物的潜在抗癌和抗炎应用的见解 (Rahmouni 等人,2016 年).
合成和结构分析
类似化合物的合成和生物学评价已得到广泛研究。例如,Verhoest 等人(2012 年)讨论了具有类似于 2-{4-氧代-1H,4H,5H-吡唑并[3,4-d]嘧啶-1-基}乙酸甲酯的核心结构的新型 PDE9A 抑制剂的设计和发现。这项研究有助于理解此类化合物的结构和合成途径,这对于开发新药至关重要 (Verhoest 等人,2012 年).
抗氧化活性
El‐Mekabaty(2015 年)研究了具有吡唑并[3,4-d]嘧啶-4-酮部分的化合物,该部分是感兴趣的化学结构的一部分。研究揭示了某些合成化合物的抗氧化活性,表明在管理氧化应激相关疾病方面具有潜在应用 (El‐Mekabaty,2015 年).
腺苷脱氨酶抑制
La Motta 等人(2009 年)的一项研究探讨了吡唑并[3,4-d]嘧啶-4-酮对腺苷脱氨酶 (ADA) 的抑制作用。这项研究对于了解这些化合物在 ADA 活性受累疾病(例如某些癌症和免疫疾病)中的治疗潜力非常重要 (La Motta 等人,2009 年).
抗菌活性
El-sayed 等人(2017 年)合成了一系列吡唑并[3,4-d]嘧啶衍生物,并测试了它们的抗菌活性。研究发现,一些化合物对各种细菌和真菌菌株表现出中等至显着的活性,突出了这些化合物在开发新的抗菌剂中的潜力 (El-sayed 等人,2017 年).
抗肿瘤评估
El-Morsy 等人(2017 年)对与所讨论化合物密切相关的 3-(甲硫基)-1-苯基-1H-吡唑并[3,4-d]嘧啶衍生物的研究显示,对人乳腺腺癌细胞系 MCF7 具有有希望的抗肿瘤活性。该研究有助于了解这些衍生物在癌症治疗中的潜在用途 (El-Morsy 等人,2017 年).
未来方向
The future directions for research on “methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate” and related compounds could include further investigation into their potential as CDK2 inhibitors . This could involve more detailed studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
作用机制
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-b]pyridines, have been reported to have a wide range of targets due to their close similarity with purine bases adenine and guanine .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various biological and pharmacological activities .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to a broad spectrum of biological activities .
Pharmacokinetics
Similar compounds have been reported to have various pharmacokinetic profiles .
Result of Action
Similar compounds have been reported to show superior cytotoxic activities against various cell lines .
Action Environment
Similar compounds have been reported to have their action influenced by various environmental factors .
生化分析
Biochemical Properties
Methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate plays a crucial role in several biochemical reactions. It interacts with enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which are essential for regulating cell cycle progression and signal transduction . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby modulating cellular processes. Additionally, methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate has been shown to interact with nucleic acids, influencing gene expression and DNA replication.
Cellular Effects
The effects of methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate on various cell types are profound. In cancer cells, it has been observed to induce apoptosis by disrupting cell signaling pathways and inhibiting the activity of key survival proteins . This compound also affects cellular metabolism by altering the expression of genes involved in metabolic pathways. In normal cells, methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate can modulate immune responses and enhance the production of cytokines, thereby influencing immune cell function.
Molecular Mechanism
At the molecular level, methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate exerts its effects through several mechanisms. It binds to the ATP-binding sites of CDKs and protein kinases, leading to the inhibition of their catalytic activity . This binding prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways. Additionally, the compound can intercalate into DNA, affecting the transcription and replication processes. These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. Its effects on normal cells appear to be transient, with cellular functions returning to baseline levels after the compound is removed.
Dosage Effects in Animal Models
The effects of methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate vary with different dosages in animal models. At low doses, the compound has been shown to enhance immune responses and reduce tumor growth . At higher doses, it can induce toxicity and adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. Careful dose optimization is required to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active metabolites . These metabolites can further interact with various biomolecules, influencing metabolic flux and altering metabolite levels. The compound also affects the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase, thereby modulating glycolysis and energy production.
Transport and Distribution
Within cells and tissues, methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate is transported and distributed through various mechanisms. It can diffuse across cell membranes and is actively transported by specific transporters, such as organic anion transporters . The compound is also bound by plasma proteins, which facilitate its distribution to different tissues. Its localization and accumulation within cells are influenced by its interactions with binding proteins and cellular compartments.
Subcellular Localization
The subcellular localization of methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . It can also be found in the cytoplasm, where it affects signaling pathways and metabolic processes. Post-translational modifications, such as phosphorylation and ubiquitination, can influence its targeting to specific subcellular compartments and organelles.
属性
IUPAC Name |
methyl 2-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-15-6(13)3-12-7-5(2-11-12)8(14)10-4-9-7/h2,4H,3H2,1H3,(H,9,10,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAREDQMQSXSDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=N1)C(=O)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384432.png)



![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one](/img/structure/B1384436.png)
![2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol](/img/structure/B1384439.png)


![7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one](/img/structure/B1384445.png)


![7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1384449.png)
![3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one](/img/structure/B1384451.png)
